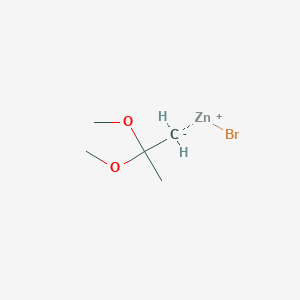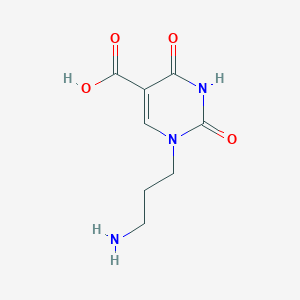
1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes an aminopropyl group, a dioxo-tetrahydropyrimidine ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrahydropyrimidine ring. This can be achieved through a cyclization reaction involving urea and a suitable dicarbonyl compound under acidic conditions. The aminopropyl group is then introduced via a nucleophilic substitution reaction using 3-aminopropylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminopropyl group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with enzymes and receptors, potentially inhibiting their activity. The dioxo-tetrahydropyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
1-(3-Aminopropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be compared with similar compounds such as:
1-(3-Aminopropyl)imidazole: This compound has a similar aminopropyl group but features an imidazole ring instead of a tetrahydropyrimidine ring.
Pyrrolidine derivatives: These compounds have a five-membered ring structure and are used in various medicinal chemistry applications.
Imidazole-containing compounds: These compounds are known for their biological activity and are used in drug discovery.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
1-(3-aminopropyl)-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c9-2-1-3-11-4-5(7(13)14)6(12)10-8(11)15/h4H,1-3,9H2,(H,13,14)(H,10,12,15) |
InChI Key |
KKUTZLVOWLPREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877834.png)
![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid](/img/structure/B14877836.png)
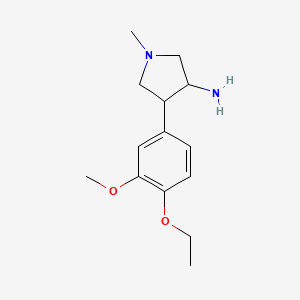
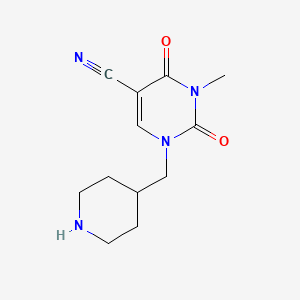
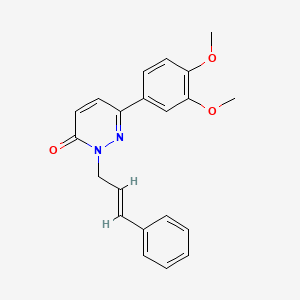
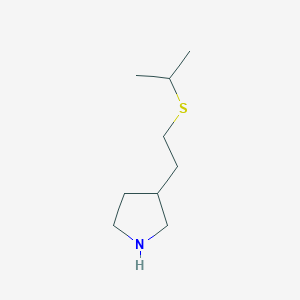
![1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14877858.png)
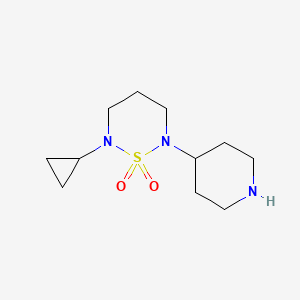
![3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14877870.png)

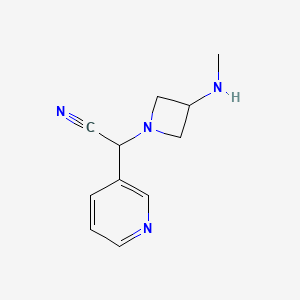
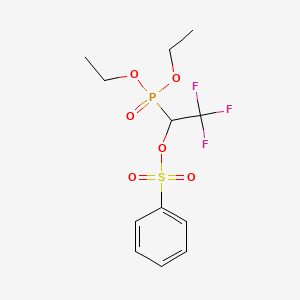
![(Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B14877890.png)
